![molecular formula C13H17N3O2 B2493541 乙酸-1-丁基-1H-苯并[d][1,2,3]噻唑-5-基甲酸酯 CAS No. 1845698-42-1](/img/structure/B2493541.png)

乙酸-1-丁基-1H-苯并[d][1,2,3]噻唑-5-基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

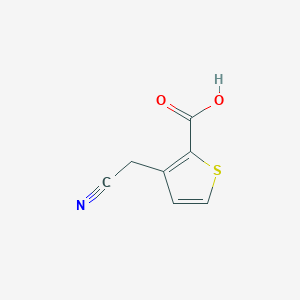

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound within the category of triazole derivatives. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse range of applications in chemical synthesis, pharmaceuticals, and materials science due to their unique structural properties and reactivity patterns.

Synthesis Analysis

The synthesis of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using Microwave Assisted Organic Synthesis (MAOS) method, indicating the potential for similar methods to be applied for the synthesis of related compounds like Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate. This method involves a two-stage process starting with the formation of an azide followed by reaction with ethyl acetoacetate in the presence of a catalytic base (Insani, Wahyuningrum, & Bundjali, 2015).

Molecular Structure Analysis

Compounds similar to Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate have been studied for their molecular structure using methods like X-ray diffraction, IR, 1H and 13C NMR spectroscopy. These studies reveal detailed insights into the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement, which are critical for understanding the reactivity and properties of these compounds (Marjani, 2013).

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitutions, cycloadditions, and as ligands in coordination chemistry. The specific reactivity patterns depend on the substituents attached to the triazole ring, which can significantly affect the electronic and steric properties of the molecule.

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and stability, can vary widely based on their molecular structure. For instance, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate reported a melting point range of 75-77 °C, indicating the importance of molecular structure on such properties (Insani, Wahyuningrum, & Bundjali, 2015).

科学研究应用

结构分析和键合

已对乙基1-丁基-1H-苯并[d][1,2,3]三唑-5-羧酸酯及相关化合物进行了结构特征的研究。研究重点在于键长、角度以及连接三唑环与其他分子部分的亚甲基C原子周围的旋转方面。类似构象的分子通过氢键形成无限链,有助于理解分子间的相互作用和组装。这些结构见解对于设计和合成具有所需性质的化合物至关重要(Horton et al., 1997), (Horton et al., 2010)。

化学合成和反应

该化合物及其衍生物在各种化学合成和反应研究中被使用。例如,它们参与Dimroth反应,这是一种在温和条件下提供改良产率以制备取代的1-苄基-1H-1,2,3-三唑的方法。与先前使用的方法相比,这扩展了活性亚甲基化合物的范围。这些研究对于推进有机化学中的合成方法学至关重要 (Cottrell et al., 1991)。

腐蚀抑制

还对这些化合物在腐蚀抑制方面的应用进行了研究。这些化合物在保护碳钢等材料免受腐蚀方面显示出显著潜力,特别是在CO2饱和环境等具有挑战性的条件下。了解这些性质对于工业应用至关重要,其中材料的长寿命和耐久性至关重要 (Insani et al., 2015)。

制药研究

尽管要求排除与药物使用、剂量和副作用相关的信息,但值得注意的是,这些化合物已被探索其药用潜力,如抗菌、抗真菌和抗惊厥性能。这突显了乙基1-丁基-1H-苯并[d][1,2,3]三唑-5-羧酸酯在科学研究中的多功能性和重要性 (Rajasekaran et al., 2006)。

未来方向

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of new drugs . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .

属性

IUPAC Name |

ethyl 1-butylbenzotriazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-3-5-8-16-12-7-6-10(13(17)18-4-2)9-11(12)14-15-16/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRGICBWNWHDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)

![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)

![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)

![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)

![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)